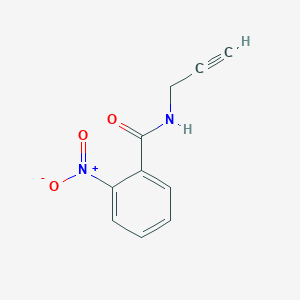

2-nitro-N-(prop-2-ynyl)benzamide

Description

2-Nitro-N-(prop-2-ynyl)benzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring and a propargyl (prop-2-ynyl) group attached to the amide nitrogen. The propargyl group is notable for its role in click chemistry and as a reactive handle in organic synthesis, suggesting unique reactivity compared to other substituents .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-nitro-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C10H8N2O3/c1-2-7-11-10(13)8-5-3-4-6-9(8)12(14)15/h1,3-6H,7H2,(H,11,13) |

InChI Key |

JSZORQJPMIVTGV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The spatial arrangement of substituents significantly influences the physical and chemical properties of benzamide derivatives. Key comparisons include:

Key Observations :

- The propargyl group in 2-nitro-N-(prop-2-ynyl)benzamide is expected to introduce steric and electronic effects distinct from aromatic or heterocyclic substituents. Its linear geometry may reduce steric hindrance compared to bulkier groups like thiazole or quinoline.

- Dihedral angles in nitro-substituted derivatives correlate with substituent electronic effects. For example, electron-withdrawing nitro groups increase planarity in the amide linkage, enhancing conjugation .

Spectroscopic and Computational Insights

- Vibrational Frequencies: Computational studies on 2-nitro-N-(4-nitrophenyl)benzamide () reveal characteristic NO₂ stretching at 1530 cm⁻¹ (IR) and 1545 cm⁻¹ (Raman), consistent with nitro group conjugation .

Preparation Methods

Synthesis of 2-Nitrobenzoyl Chloride

The Schotten-Baumann reaction begins with the preparation of 2-nitrobenzoyl chloride, the acyl chloride precursor.

Procedure :

-

Reactants : 2-Nitrobenzoic acid reacts with phosphorus oxychloride (POCl₃) under reflux conditions.

-

Mechanism : The carboxyl group is activated by POCl₃, forming the acyl chloride via nucleophilic substitution.

-

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Molar Ratio | 1:1.5 (acid:POCl₃) |

| Purity | >95% (GC analysis) |

Coupling with Propargylamine

The acyl chloride reacts with propargylamine under Schotten-Baumann conditions:

Procedure :

-

Reactants : 2-Nitrobenzoyl chloride and propargylamine in a biphasic solvent system (water/dichloromethane).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) neutralizes HCl byproducts.

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Optimization :

-

Solvent Ratio : 1:1 (organic:aqueous phase) minimizes side reactions.

Representative Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2–4 hours |

| Propargylamine Equiv | 1.1 |

| Purity (HPLC) | 98.5% |

Alternative Synthetic Routes

Phosphorus Oxychloride-Mediated One-Pot Synthesis

This method avoids isolating the acyl chloride intermediate.

Procedure :

-

Reactants : 2-Nitrobenzoic acid, POCl₃, and propargylamine in tetrahydrofuran (THF)/ethyl acetate.

-

Conditions :

Advantages :

Limitations :

-

Requires strict moisture control.

Click Chemistry Modifications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) derivatives have been explored for functionalized analogs:

Procedure :

-

Reactants : 2-Nitro-N-(prop-2-ynyl)benzamide and benzyl azides.

Applications :

Reaction Conditions and Parameters

Solvent Effects

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| THF/Ethyl Acetate | 89 | 99.5 |

| Dichloromethane/H₂O | 61 | 98.5 |

| Toluene/NaOH | 48 | 97.0 |

Temperature Optimization

-

Low Temperatures (0–5°C) : Suppress hydrolysis of acyl chloride.

-

Room Temperature : Accelerates amine coupling without side reactions.

Purification and Characterization

Workup Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8 Hz, 1H, Ar-H), 7.85 (t, J = 7 Hz, 2H, Ar-H), 4.35 (s, 2H, N-CH₂), 2.25 (s, 1H, ≡C-H).

-

IR (KBr) : 3280 cm⁻¹ (N-H), 2100 cm⁻¹ (C≡C), 1660 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Common Side Reactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-nitro-N-(prop-2-ynyl)benzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between nitro-substituted benzoyl chlorides and propargylamine derivatives. For example, analogous benzamides are prepared by reacting 2-nitrobenzoyl chloride with 2-nitrophenylamine in the presence of thionyl chloride (SOCl₂) as an activating agent . Optimization involves adjusting solvent polarity (e.g., dichloromethane or pyridine), temperature (reflux conditions), and stoichiometric ratios. Catalytic additives like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., alkyne protons at δ ~2.5 ppm) and nitro/amide functional groups.

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C=O at ~1.22 Å, C≡C at ~1.19 Å) and dihedral angles between aromatic rings (e.g., 71.76° and 24.29° in analogous structures) .

- FT-IR Spectroscopy : Confirms nitro (N=O stretching at ~1520–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Q. What structural features of this compound suggest potential bioactivity?

- Methodological Answer : The nitro group (-NO₂) and propargyl moiety (-C≡CH) are electrophilic sites for covalent interactions with biological targets (e.g., enzyme active sites). The planar amide linkage facilitates hydrogen bonding (N-H···O) with residues like serine or tyrosine in proteins. Analogous nitrobenzamides exhibit antimicrobial and enzyme-inhibitory properties due to these interactions .

Advanced Research Questions

Q. How do intermolecular forces influence the crystal packing of this compound, and what methods characterize these interactions?

- Methodological Answer :

- Hydrogen Bonding : N-H···O bonds (2.8–3.0 Å) form C(4) chains along the [100] axis, as observed in related structures . Weak C-H···O contacts (3.2–3.5 Å) create layered networks.

- Software Analysis : SHELXL refines H-atom positions using Fourier difference maps, while Mercury (CCDC) visualizes packing motifs .

- Thermal Ellipsoids : Atomic displacement parameters (ADPs) quantify positional disorder, critical for assessing crystallographic reliability .

Q. How can researchers resolve discrepancies in reported crystallographic data for nitro-substituted benzamides?

- Methodological Answer :

- Data Validation : Cross-check metrics like R-factors (R₁ < 0.05 for high-resolution data) and agreement indices (wR₂ < 0.10) .

- Comparative Analysis : Overlay unit cell parameters (e.g., a = 7.7564 Å, b = 12.1142 Å, c = 12.9355 Å) with published analogs to identify lattice variations .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of pseudo-merohedral twinning .

Q. What experimental strategies can elucidate the role of the propargyl group in this compound’s reactivity?

- Methodological Answer :

- Click Chemistry : React the alkyne with azides (e.g., benzyl azide) under Cu(I) catalysis to form triazole derivatives, confirming propargyl accessibility .

- Kinetic Studies : Monitor alkyne oxidation (e.g., with KMnO₄) via UV-Vis spectroscopy to quantify reaction rates under varying pH/temperature .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic susceptibility at the triple bond, guiding functionalization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.